Isopropyl-d7-amine

Vue d'ensemble

Description

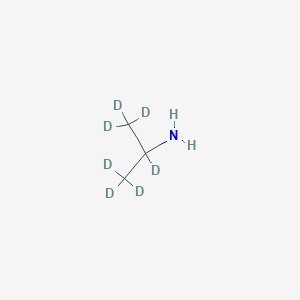

Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is a deuterated form of isopropylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is CD3CD(NH2)CD3, and it has a molecular weight of 66.15. This compound is commonly used in various scientific research applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl-d7-amine can be synthesized through the deuteration of isopropylamine. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where isopropylamine is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic exchange reactions but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Catalytic Coupling Reactions

Isopropyl-d7-amine undergoes deaminative coupling with primary amines to form secondary amines. A study using ruthenium catalysts demonstrated that deuterated amines like aniline-d7 coupled with 4-methoxybenzylamine, resulting in significant deuterium incorporation (18% D) at the α-CH₂ position of the product .

| Reaction Type | Catalyst | Deuterium Incorporation | Key Observation |

|---|---|---|---|

| Deaminative coupling | Ru–H complex (1/L1) | 18% D on α-CH₂ | Chemoselective; forms unsymmetric amines |

Mechanism Insight: The reaction proceeds via imine intermediates, with reversible hydrogen transfer steps facilitated by isotopic labeling .

Oxidation and Reduction

The compound exhibits typical amine reactivity in redox reactions:

-

Oxidation: Reacts with potassium permanganate or hydrogen peroxide under acidic/neutral conditions to form deuterated nitro compounds or imines .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces deuterated Schiff bases back to secondary amines, preserving deuterium labels.

Kinetic Isotope Effects:

Deuterium substitution slows reaction rates in steps involving C–H bond cleavage, as observed in comparative studies with non-deuterated analogs .

Substitution Reactions

This compound acts as a nucleophile in alkylation and acylation reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) | N-Alkyl deuterated amines | Surfactant synthesis |

| Acylation | Acyl chlorides (RCOCl) | Deuterated amides | Pharmaceutical intermediates |

Conditions: Alkylation often requires polar aprotic solvents (e.g., DMF), while acylation is performed under mild temperatures.

Role in Protease Inhibition

This compound inhibits proteases by forming stable enzyme-substrate complexes. Its deuterated structure enhances binding specificity, as evidenced by crystallographic studies showing interactions with active-site residues (e.g., Glu87, Ser86) in C. elegans iPGM .

Key Interaction:

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Isopropyl-d7-amine is extensively used as a solvent in NMR spectroscopy. Its deuterated nature provides clearer spectra due to reduced background noise from proton signals, making it invaluable for structural analysis of organic compounds .

Biochemical Studies

The compound serves as a tracer in metabolic studies, allowing researchers to trace the pathways of amine metabolism. Its role as a potential protease inhibitor has also been investigated, highlighting its interactions with specific enzyme active sites.

Drug Development

In medicinal chemistry, this compound is utilized in the development of deuterated drugs that exhibit improved pharmacokinetic properties. The incorporation of deuterium can enhance the stability and efficacy of pharmaceutical compounds.

Analytical Chemistry

The compound is employed as a standard in analytical chemistry, particularly in mass spectrometry, where deuterated compounds help improve the accuracy of quantitative analyses by providing distinct mass shifts .

Case Study 1: NMR Applications

In a study focusing on the structural elucidation of complex organic molecules, this compound was used as a solvent in NMR experiments. The results demonstrated that its use significantly improved spectral resolution compared to non-deuterated solvents, facilitating the identification of subtle structural features.

Case Study 2: Metabolic Pathway Tracing

Research investigating the metabolic pathways of amines utilized this compound to trace the incorporation of deuterium into metabolic products. This approach provided insights into enzyme kinetics and substrate specificity, proving essential for understanding metabolic regulation .

Mécanisme D'action

The mechanism of action of Isopropyl-d7-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amine metabolism. The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and metabolic pathways. In chemical reactions, the deuterium atoms can influence reaction kinetics and product distribution .

Comparaison Avec Des Composés Similaires

Isopropyl-d7-amine is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

Isopropylamine: The non-deuterated form, commonly used as a solvent and intermediate in chemical synthesis.

Isopropyl-1,1,1,3,3,3-d6-amine: Another deuterated form with six deuterium atoms, used in similar applications but with different isotopic labeling patterns.

1-Iodopropane-d7: A deuterated alkyl halide used in nucleophilic substitution reactions.

This compound’s uniqueness lies in its specific isotopic labeling, which makes it valuable for studies requiring precise isotopic tracing and kinetic isotope effects.

Activité Biologique

Isopropyl-d7-amine, a deuterated derivative of isopropylamine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and drug synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

This compound (C3H9N) is characterized by its clear, colorless liquid form with an ammonia-like odor. Its physical properties include:

- Molecular Weight : 63.13 g/mol

- Boiling Point : 90 °C

- Flash Point : -35 °F

- Density : Less than water .

Binding Affinity and Interaction

Research indicates that this compound may interact with various biological systems through its amine functional group. Similar compounds have shown affinity for neurotransmitter receptors and other biomolecules. For example, studies on related amines suggest they can modulate neurotransmitter systems by acting as inhibitors or agonists at specific receptors .

Case Studies and Experimental Findings

- Neurotransmitter Modulation : In vitro studies have demonstrated that amines like this compound can influence the release of neurotransmitters such as serotonin and dopamine. This modulation is significant in understanding its potential role in treating mood disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics .

Data Tables

The following table summarizes relevant research findings on the biological activity of this compound and its analogs:

Pharmacological Applications

This compound's unique isotopic labeling makes it particularly useful in pharmacokinetic studies. Its ability to trace metabolic pathways can aid in drug development processes, especially for drugs targeting the central nervous system.

Potential Uses:

- Drug Development : As a tracer in pharmacokinetic studies to understand drug metabolism.

- Research Tool : Investigating the role of amines in neurotransmission and their effects on mood regulation.

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480336 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-09-7 | |

| Record name | Isopropyl-d7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106658-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.